替兰霉素A

描述

Tirandamycin A is a naturally occurring anthracycline compound isolated from marine-derived Streptomyces species. It has garnered attention due to its potent antibacterial and cytotoxic properties. This compound belongs to the class of anthracycline antibiotics, which are known for their broad-spectrum antibacterial activity and potential use in cancer therapy.

科学研究应用

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and as a probe in mechanistic studies of chemical reactions.

Biology: Tirandamycin A is used to investigate bacterial cell wall synthesis and to study the mechanisms of antibiotic resistance.

Medicine: Its cytotoxic properties make it a candidate for the development of anticancer drugs. Research is ongoing to evaluate its efficacy and safety in clinical settings.

Industry: Tirandamycin A and its derivatives are explored for their use in the development of new antibacterial agents and other pharmaceuticals.

作用机制

Target of Action

Tirandamycin A primarily targets the bacterial enzyme RNA polymerase . This enzyme plays a crucial role in the transcription process, where it synthesizes RNA from a DNA template .

Mode of Action

Tirandamycin A inhibits transcription by interfering with the function of RNA polymerase . Specifically, it inhibits the chain initiation and elongation steps of RNA polymerase transcription . This interaction results in the disruption of RNA synthesis, thereby inhibiting bacterial growth .

Biochemical Pathways

The biosynthesis of Tirandamycin A involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid system . This system codes for several proteins with PKS modules and an NRPS module . The cyclizations to form the tetramic acids’ 2,4-pyrrolidinedione ring and the bicyclic ketal system, as well as the oxidative transformations in the bicyclic skeleton, are key steps in the biosynthesis of Tirandamycin A .

Pharmacokinetics

The compound’s potent antibacterial properties suggest that it may have suitable bioavailability for therapeutic use .

Result of Action

The result of Tirandamycin A’s action is the inhibition of bacterial growth. By interfering with RNA polymerase and disrupting RNA synthesis, Tirandamycin A prevents bacteria from producing essential proteins, thereby inhibiting their growth .

Action Environment

The action of Tirandamycin A can be influenced by various environmental factors. For instance, the presence of other bacteria, the pH of the environment, and the presence of other compounds can affect the efficacy and stability of Tirandamycin A . .

生化分析

Biochemical Properties

Tirandamycin A plays a crucial role in biochemical reactions by inhibiting bacterial RNA polymerase. This inhibition occurs through interference with the chain initiation and elongation steps of RNA transcription . The compound interacts with various enzymes and proteins, including cytochrome P450 monooxygenase (TamI) and flavin adenine dinucleotide-dependent oxidase (TamL), which are involved in its biosynthesis . These interactions are essential for the oxidative transformations that lead to the formation of tirandamycin A from its precursors .

Cellular Effects

Tirandamycin A exhibits significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of bacterial cells by targeting RNA polymerase, thereby preventing RNA synthesis . This inhibition disrupts cell signaling pathways and gene expression, leading to a halt in bacterial cell proliferation. Additionally, tirandamycin A affects cellular metabolism by interfering with the transcriptional machinery, which is vital for the synthesis of essential proteins and enzymes .

Molecular Mechanism

The molecular mechanism of action of tirandamycin A involves its binding to the bacterial RNA polymerase enzyme. This binding inhibits the enzyme’s activity, preventing the initiation and elongation of RNA chains . The compound’s interaction with cytochrome P450 monooxygenase (TamI) and flavin adenine dinucleotide-dependent oxidase (TamL) is also crucial for its biosynthesis, as these enzymes catalyze the oxidative modifications necessary for the formation of tirandamycin A .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tirandamycin A have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Long-term studies have shown that tirandamycin A maintains its antibacterial activity over extended periods, although some degradation products may form under certain conditions . These degradation products can still exhibit biological activity, albeit at reduced potency .

Dosage Effects in Animal Models

The effects of tirandamycin A vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, tirandamycin A can exhibit toxic effects, including gastrointestinal disturbances and potential cardiotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Tirandamycin A is involved in several metabolic pathways, primarily those related to its biosynthesis and degradation. The compound interacts with enzymes such as cytochrome P450 monooxygenase (TamI) and flavin adenine dinucleotide-dependent oxidase (TamL), which catalyze the oxidative transformations required for its formation . Additionally, tirandamycin A can influence metabolic flux and metabolite levels by inhibiting RNA polymerase, thereby affecting the transcription of genes involved in various metabolic processes .

Transport and Distribution

Within cells and tissues, tirandamycin A is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to its target sites, such as bacterial RNA polymerase . The distribution of tirandamycin A within tissues is influenced by factors such as its solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of tirandamycin A is primarily within the bacterial cytoplasm, where it exerts its inhibitory effects on RNA polymerase . The compound’s activity is influenced by its ability to penetrate bacterial cell membranes and reach its target enzyme. Post-translational modifications and targeting signals may also play a role in directing tirandamycin A to specific cellular compartments .

准备方法

Synthetic Routes and Reaction Conditions: Tirandamycin A can be synthesized through a series of chemical reactions starting from simpler organic compounds. The reaction conditions often require the use of strong oxidizing agents, reducing agents, and catalysts to achieve the desired structural complexity.

Industrial Production Methods: Industrial production of Tirandamycin A involves the fermentation of Streptomyces species under controlled conditions. The fermentation process is optimized to maximize the yield of Tirandamycin A, followed by extraction and purification steps to obtain the pure compound. Advances in biotechnological methods have also enabled the use of genetically modified microorganisms to enhance the production of Tirandamycin A.

化学反应分析

Types of Reactions: Tirandamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.

Reduction: Reduction reactions are typically carried out using hydrogen gas, sodium borohydride, or lithium aluminum hydride.

Substitution: Substitution reactions often involve the use of nucleophiles such as halides, amines, or alcohols under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of Tirandamycin A with modified functional groups, which can exhibit different biological activities and properties.

相似化合物的比较

Tirandamycin A is compared with other anthracycline antibiotics such as doxorubicin, daunorubicin, and epirubicin. While these compounds share similar structural features and mechanisms of action, Tirandamycin A exhibits unique properties that make it a promising candidate for further research and development. Its distinct chemical structure and biological activity set it apart from other anthracyclines, highlighting its potential for novel therapeutic applications.

属性

CAS 编号 |

34429-70-4 |

|---|---|

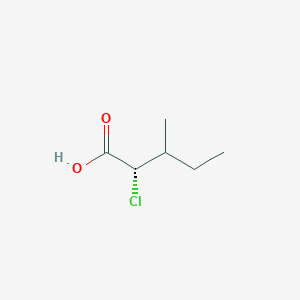

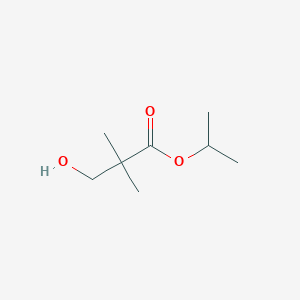

分子式 |

C22H27NO7 |

分子量 |

417.5 g/mol |

IUPAC 名称 |

(3E)-3-[(2E,4E,6R)-1-hydroxy-4-methyl-6-[(1S,2S,4R,6S,7R,8R)-1,2,7-trimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]hepta-2,4-dienylidene]pyrrolidine-2,4-dione |

InChI |

InChI=1S/C22H27NO7/c1-10(6-7-13(24)15-14(25)9-23-20(15)27)8-11(2)17-12(3)18-16(26)19-21(4,30-19)22(5,28-17)29-18/h6-8,11-12,17-19,24H,9H2,1-5H3,(H,23,27)/b7-6+,10-8+,15-13+/t11-,12-,17-,18+,19+,21+,22+/m1/s1 |

InChI 键 |

URGUBECARCAPRI-UYWODMNRSA-N |

SMILES |

CC1C2C(=O)C3C(O3)(C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C)C |

手性 SMILES |

C[C@H]1[C@H]2C(=O)[C@H]3[C@](O3)([C@](O2)(O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C\4/C(=O)CNC4=O)/O)C)C |

规范 SMILES |

CC1C2C(=O)C3C(O3)(C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C)C |

同义词 |

tirandamycin A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tirandamycin A?

A1: Tirandamycin A specifically inhibits bacterial RNA polymerase (RNAP), the enzyme responsible for transcription. [, , , ] This inhibition occurs by interfering with both chain initiation and chain elongation during RNA synthesis. [, ]

Q2: How does Tirandamycin A's mechanism of action differ from that of Streptolydigin, a structurally similar antibiotic?

A2: While both Tirandamycin A and Streptolydigin target bacterial RNAP, Tirandamycin A is approximately 40 times less potent. [, ] This difference in potency is likely due to the absence of substituents at the 1 and 5 positions of the tetramic acid core in Tirandamycin A, compared to the substituted acetamide and sugar moieties present in Streptolydigin. [, , ]

Q3: Does Tirandamycin A affect mammalian RNA polymerases?

A3: Research indicates that Tirandamycin A specifically targets bacterial RNAP and does not inhibit RNA polymerases from rat liver nuclei. [, ]

Q4: Beyond bacterial RNAP, does Tirandamycin A interact with other biological targets?

A4: Tirandamycin A has also been shown to inhibit oxidative phosphorylation in rat liver mitochondria. [] It interferes with the respiratory chain at a point between cytochrome b and cytochrome c reduction. []

Q5: Tirandamycin A demonstrates activity against which types of bacteria?

A5: Tirandamycin A exhibits potent antibacterial activity, particularly against Gram-positive and Gram-negative anaerobes, as well as staphylococci, streptococci, enterococci, and legionellae. [, ]

Q6: Are there any reported resistance mechanisms to Tirandamycin A?

A6: While specific resistance mechanisms have not been extensively studied, one study identified a synthetic analogue of Tirandamycin A that was not cross-resistant with known DNA gyrase subunit A or B inhibitors or with Tirandamycin itself. [] This finding suggests that further research is needed to fully understand the potential for resistance development.

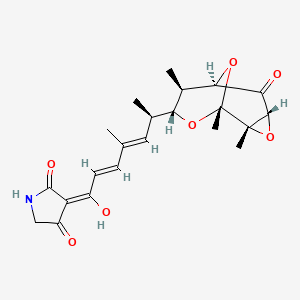

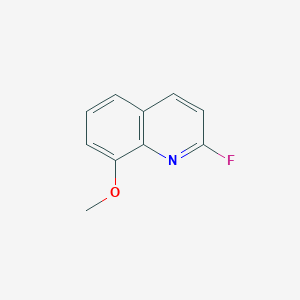

Q7: What is the molecular formula and weight of Tirandamycin A?

A7: The molecular formula of Tirandamycin A is C26H33NO7, and its molecular weight is 471.55 g/mol. [, ]

Q8: What spectroscopic techniques have been used to characterize the structure of Tirandamycin A?

A8: Various spectroscopic techniques have been employed to elucidate the structure of Tirandamycin A, including UV-Vis spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR. [, , ]

Q9: What is the significance of the bicyclic ketal moiety in the structure of Tirandamycin A?

A9: The bicyclic ketal moiety, shared by several acyl-tetramic acid antibiotics, is crucial for the biological activity of Tirandamycin A. [] It plays a key role in target binding and influences its pharmacological properties.

Q10: How is Tirandamycin A biosynthesized?

A10: Tirandamycin A biosynthesis involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. [] This complex pathway involves multiple enzymatic steps, including the assembly of a linear precursor followed by cyclization and modifications.

Q11: Have any genes been identified in the Tirandamycin A biosynthetic pathway?

A11: Yes, several genes within the tam cluster have been identified and linked to specific steps in Tirandamycin biosynthesis. [] For example, tamI encodes a cytochrome P450 enzyme responsible for late-stage oxidative modifications. [, ]

Q12: Have there been successful attempts to synthesize Tirandamycin A chemically?

A12: Yes, several total syntheses of Tirandamycin A have been reported, highlighting the progress in synthetic organic chemistry. [, , , , , , ]

Q13: What are the key challenges in the chemical synthesis of Tirandamycin A?

A13: The complex structure of Tirandamycin A, with its multiple stereocenters and functional groups, presents significant challenges for chemical synthesis. [, , ] Overcoming these challenges requires sophisticated synthetic strategies and protecting group manipulations.

Q14: Have any analogues of Tirandamycin A been synthesized or isolated?

A14: Yes, several natural analogues, such as Tirandamycin B, C, and D, have been isolated, and numerous synthetic analogues have been created. [, , , , ] These analogues are valuable tools for exploring SAR and identifying compounds with improved pharmacological properties.

Q15: What structural modifications have been explored in Tirandamycin A analogues?

A15: Researchers have investigated modifications to various parts of the Tirandamycin A molecule, including the tetramic acid core, the acyl side chain, and the bicyclic ketal system. [, , ] These modifications aim to improve potency, selectivity, or pharmacokinetic properties.

Q16: How do structural modifications affect the activity and potency of Tirandamycin A analogues?

A16: Modifications to the acyl side chain can significantly impact the antibacterial activity of Tirandamycin A analogues. [] For instance, the presence of a conjugated diene system appears crucial for activity against certain bacterial strains. []

Q17: What is known about the pharmacokinetic properties of Tirandamycin A?

A17: Detailed information regarding the pharmacokinetic properties of Tirandamycin A, such as absorption, distribution, metabolism, and excretion (ADME), is currently limited.

Q18: Has Tirandamycin A been evaluated in clinical trials?

A18: Tirandamycin A has not yet progressed to clinical trials. Further research is needed to assess its safety and efficacy in humans.

Q19: What are the limitations of Tirandamycin A as a potential drug candidate?

A20: The limited information on its pharmacokinetic properties, potential toxicity, and the possibility of resistance development are some of the limitations that need to be addressed through further research. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(6-[(2-(P-Toluolsulfonyloxy)ethyl)(methyl)amino]-2-naphthyl)ethylidene)malonitrile](/img/structure/B1505641.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B1505649.png)

![9-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B1505658.png)